5-(tert-Butyl)-2-morpholinobenzo[d]oxazole
Description
Significance of Benzo[d]oxazole Systems in Contemporary Drug Discovery Research
The benzo[d]oxazole ring system, a bicyclic aromatic heterocycle, is a prominent feature in a multitude of biologically active compounds. Its rigid, planar structure provides a stable platform for the attachment of various functional groups, enabling the fine-tuning of electronic and steric properties to achieve desired pharmacological effects.
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The benzo[d]oxazole core is a quintessential example of such a scaffold, demonstrating a broad spectrum of pharmacological activities. nih.govacs.org Its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, underpins its versatility. nih.gov This inherent promiscuity, when appropriately harnessed, allows for the development of potent and selective ligands for a diverse range of protein families.
The benzo[d]oxazole nucleus is a key component in numerous compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.com This wide-ranging bioactivity underscores its importance as a foundational element in the design of new chemical entities.
Beyond their direct therapeutic applications, benzo[d]oxazole derivatives serve as valuable tools for probing complex biological pathways. The structural rigidity of the benzoxazole (B165842) core allows for the precise positioning of substituents, facilitating the study of structure-activity relationships (SAR). nih.gov By systematically modifying the substitution pattern on the benzoxazole ring, researchers can gain insights into the specific molecular interactions that govern a compound's biological effects.
These investigations are crucial for understanding the mechanism of action of drugs and for the rational design of next-generation therapeutics with improved efficacy and reduced side effects. For instance, the development of 2-substituted benzoxazoles has been a fertile area of research, with modifications at this position significantly influencing the biological activity profile. novartis.com
Strategic Integration of Morpholine (B109124) Moieties in Bioactive Molecules
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a frequently incorporated moiety in drug design. novartis.com Its inclusion is a strategic choice aimed at modulating a molecule's physicochemical and pharmacokinetic properties.
The morpholine moiety can significantly influence a molecule's interaction with its biological target. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. The oxygen atom also serves as a hydrogen bond acceptor, increasing the potential for polar interactions within a receptor's binding site. dntb.gov.ua Furthermore, the morpholine ring itself is a flexible, chair-like structure that can adopt different conformations to optimize its fit within a binding pocket. researchgate.netnih.gov
Its incorporation can also improve aqueous solubility and metabolic stability, key attributes for a successful drug candidate. novartis.com The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) means that it is partially protonated at physiological pH, which can be advantageous for both target binding and pharmacokinetic properties. researchgate.net
Impact of the tert-Butyl Substituent on Molecular Design and Activity Modulation
The tert-butyl group, a bulky and lipophilic substituent, is another common feature in medicinal chemistry, often employed to impart specific properties to a molecule. hyphadiscovery.com
Its primary role is to provide steric bulk, which can serve several purposes. It can shield a nearby functional group from metabolic degradation, thereby increasing the compound's half-life. hyphadiscovery.com This steric hindrance can also enforce a specific conformation on the molecule or a portion of it, which can be crucial for selective binding to a target receptor. researchgate.net The tert-butyl group's non-polar nature also increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes. acs.org
However, the introduction of a tert-butyl group can also present challenges, as it can be a site of metabolic oxidation by cytochrome P450 enzymes. hyphadiscovery.com Therefore, its placement within a molecule must be carefully considered to balance the benefits of steric shielding and increased lipophilicity against the potential for metabolic instability.
Steric and Electronic Effects of the tert-Butyl Group in Organic Compounds
The tert-butyl group, a quaternary alkyl substituent, is a fundamental moiety in organic chemistry, primarily recognized for its significant steric and electronic influence on molecular structure and reactivity. researchgate.net Its most defining characteristic is its substantial steric bulk, arising from the three methyl groups attached to a central carbon atom. This large, three-dimensional profile creates significant steric hindrance around its point of attachment, influencing the conformation of the molecule and restricting access of reagents or enzymes to nearby functional groups. wikipedia.orgchemrxiv.org This "steric shielding" effect can be strategically employed to control reaction selectivity or to protect susceptible parts of a molecule from metabolic attack. researchgate.net
| Property | Description | Implication in Molecular Design |
| Steric Effect | High steric bulk due to its tetrahedral arrangement of four carbon atoms. | Can act as a "steric shield," preventing unwanted reactions at adjacent sites and influencing molecular conformation. researchgate.netwikipedia.org |
| Electronic Effect | Weak electron-donating group through induction (hyperconjugation). | Can stabilize adjacent positive charges and subtly modify the electronic properties of a molecule. |
| Rotational Symmetry | The C-C bond connecting the group to the parent molecule is a sp3-sp3 or sp3-sp2 bond, allowing for free rotation. | Contributes to the overall conformational flexibility of the molecule, though its bulk can create rotational barriers. |
Role of tert-Butyl in Enhancing Compound Stability and Modulating Lipophilicity for Research Applications
In the context of medicinal chemistry and drug design, the tert-butyl group is frequently utilized to modulate a compound's pharmacokinetic properties, particularly its metabolic stability and lipophilicity. researchgate.netacs.org The steric hindrance provided by the tert-butyl group can physically block the approach of metabolic enzymes, such as cytochrome P450s, thereby preventing or slowing down the enzymatic degradation of the parent molecule. researchgate.netresearchgate.net This protection from metabolism can lead to a longer biological half-life and improved bioavailability of a compound.
The tert-butyl group is also a significant contributor to a molecule's lipophilicity, or its "greasiness." acs.org Composed entirely of carbon and hydrogen, it is highly nonpolar and hydrophobic. The addition of a tert-butyl group to a molecule will generally increase its partition coefficient (log P), a measure of its distribution between an oily and an aqueous phase. acs.orgacs.org Modulating lipophilicity is critical in drug design, as it affects a compound's solubility, membrane permeability, and binding to plasma proteins. While increased lipophilicity can enhance absorption and cell penetration, excessively high values can lead to poor solubility, increased metabolic clearance, and potential toxicity. acs.org Therefore, the strategic placement of a tert-butyl group allows researchers to fine-tune the lipophilic character of a molecule to achieve a desired balance of properties for research applications. researchgate.net
| Parameter | Influence of tert-Butyl Group | Rationale |
| Metabolic Stability | Generally increases. | The bulky nature of the group provides a "steric shield," hindering the access of metabolic enzymes to the parent molecule. researchgate.net |
| Lipophilicity (Log P) | Significantly increases. | As a nonpolar, hydrocarbon moiety, it enhances the compound's affinity for lipid environments. acs.orgacs.org |
| Aqueous Solubility | Generally decreases. | The increase in lipophilicity and nonpolar surface area reduces the molecule's favorable interactions with water. acs.org |
Contextualizing 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole within Advanced Chemical Space and Research Trajectories
The specific compound, this compound, represents a confluence of three distinct and medicinally relevant chemical motifs: a benzoxazole core, a morpholine substituent at the 2-position, and a tert-butyl group at the 5-position. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure allows for contextualization within the broader trajectories of advanced medicinal chemistry research.
The benzoxazole scaffold is a well-established platform for the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govglobalresearchonline.netindexcopernicus.com The substitution pattern on the benzoxazole ring is critical for determining its biological target and potency. indexcopernicus.com The placement of a bulky, lipophilic tert-butyl group at the 5-position is a strategic choice. This group is expected to increase the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes. Furthermore, the tert-butyl group could serve as a metabolic shield, protecting the benzoxazole core from enzymatic degradation, a common strategy to improve the pharmacokinetic profile of drug candidates. researchgate.net
The morpholine ring at the 2-position introduces several important features. Morpholine is often used in medicinal chemistry to improve the physicochemical properties of a compound. nih.govresearchgate.net It can increase aqueous solubility and often imparts favorable pharmacokinetic characteristics. nih.govacs.org The nitrogen atom in the morpholine ring is weakly basic, which can be important for interactions with biological targets or for influencing the compound's absorption and distribution. nih.gov
Given these structural features, research trajectories for this compound would likely involve screening for a variety of biological activities commonly associated with benzoxazole and morpholine derivatives. Its design suggests an exploration of its potential as an enzyme inhibitor or a receptor ligand, where the different components of the molecule could interact with specific pockets and surfaces of a protein target. The interplay between the lipophilic tert-butyl group and the more polar morpholine ring creates a molecule with a distinct balance of properties, positioning it as an interesting candidate for investigation within the vast and complex chemical space of heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-tert-butyl-2-morpholin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)11-4-5-13-12(10-11)16-14(19-13)17-6-8-18-9-7-17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
MNRWJMPTUJBHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Tert Butyl 2 Morpholinobenzo D Oxazole and Its Analogues
Retrosynthetic Analysis of the 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, identifies key disconnections that lead to readily available starting materials. The primary disconnection is the C2-N bond of the morpholine (B109124) substituent, suggesting a precursor such as a 2-halo or 2-unsubstituted 5-(tert-butyl)benzo[d]oxazole and morpholine. This approach falls under the category of C-H activation/amination or nucleophilic aromatic substitution strategies.
A more fundamental disconnection breaks down the oxazole (B20620) ring itself. This involves cleaving the C-O and C-N bonds, leading back to a key intermediate: 4-tert-butyl-2-aminophenol. This precursor contains the substituted benzene (B151609) ring and the necessary ortho-amino and hydroxyl functionalities for cyclization. The second component required would be a synthon to provide the C2 carbon and the attached morpholine moiety. This could be phosgene followed by reaction with morpholine, or a more direct approach using a morpholine-derived carbonyl equivalent. A common strategy involves the reaction of the 2-aminophenol derivative with a reagent that can be converted into the desired 2-amino-substituted system.
This analysis highlights two main synthetic stages: the construction of the substituted benzoxazole (B165842) core and the installation of the morpholine group at the 2-position. These stages can be performed sequentially or in a more convergent manner depending on the chosen methodology.
Direct and Indirect Approaches for Benzo[d]oxazole Ring Formation
The formation of the benzo[d]oxazole ring is a cornerstone of the synthesis of the target molecule and its analogues. This transformation is typically achieved through the cyclization of ortho-substituted anilines, most commonly 2-aminophenols.
The traditional and most widely employed method for synthesizing the benzoxazole scaffold is the condensation of a 2-aminophenol with a carbonyl-containing functional group, such as a carboxylic acid, aldehyde, ketone, or their derivatives, followed by cyclodehydration. Various catalysts and reaction conditions have been developed to promote this transformation efficiently.
Recent advancements have focused on expanding the scope and versatility of these cyclization reactions. One method involves the reaction of tertiary amides with 2-aminophenols in the presence of triflic anhydride (Tf2O) and 2-fluoropyridine. This cascade reaction proceeds through the activation of the amide carbonyl group, followed by nucleophilic addition, intramolecular cyclization, and elimination to yield 2-substituted benzoxazoles. Another approach utilizes an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence starting from anilide precursors. In this method, anilides derived from 2-fluoroanilines undergo base-induced deprotonation at the nitrogen, followed by intramolecular cyclization of the resulting anion onto the aromatic ring to form the benzoxazole structure in high yields.
The choice of catalyst is crucial and can range from Brønsted acids to transition metals. For instance, a combination of a Brønsted acid and CuI has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. Green chemistry approaches have introduced recyclable catalysts, such as samarium triflate in aqueous media, for the condensation of 2-aminophenols and aldehydes.
| Precursors | Reagents/Catalyst | Key Features |
| 2-Aminophenol, Aldehyd | Samarium triflate | Green method, aqueous medium, reusable catalyst. |
| 2-Aminophenol, Tertiary Amide | Tf2O, 2-Fluoropyridine | Cascade reaction, mild conditions. |
| 2-Aminophenol, β-Diketone | Brønsted acid, CuI | Tolerates various substituents on the 2-aminophenol. |
| Acylated 2-Fluoroaniline | K2CO3 in DMF | N-deprotonation–O-SNAr cyclization, high yields. |
Electrochemical synthesis has emerged as a powerful and sustainable alternative for constructing heterocyclic rings like benzoxazole. These methods utilize electric current as a "reagent," which minimizes waste and avoids the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry.
A notable electrochemical approach involves the synthesis of benzoxazoles from readily available anilides. This method proceeds via amidyl radical intermediates in a simple undivided cell, tolerating various functional groups and achieving good yields. Another innovative strategy is the intramolecular Shono-type oxidative coupling of glycine derivatives. This atom-economical and eco-friendly process is performed under transition metal- and oxidant-free conditions, generating hydrogen gas as the only byproduct and leading to a variety of 2-substituted benzoxazoles.
Furthermore, the use of electrochemically generated hypervalent iodine species provides a method for the oxidative cyclization of 2-(benzylideneamino)phenols to form benzoxazoles. This "ex-cell" approach is compatible with a broad range of redox-sensitive functional groups.
| Starting Material | Electrochemical Method | Key Advantages |
| Anilides | Constant Current Electrolysis | Reagent-free, sustainable, employs common electrode materials. |
| Glycine Derivatives | Intramolecular Shono-type Oxidative Coupling | Atom-economical, oxidant- and metal-free, H2 as the only byproduct. |
| 2-(Benzylideneamino)phenols | Mediated by Electrochemically Generated I(III) | "Ex-cell" approach, compatible with redox-sensitive groups. |
Introduction of the Morpholine Moiety at the 2-Position
Once the benzoxazole core is formed, or as part of a convergent strategy, the morpholine group must be introduced at the C2 position. This is typically achieved through C-N bond-forming reactions on a pre-formed benzoxazole ring.
Direct C-H amination of the benzoxazole ring at the 2-position is a highly efficient and atom-economical strategy for installing the morpholine moiety. This transformation avoids the need for pre-functionalization of the benzoxazole starting material.
A variety of catalytic systems have been developed for this purpose. A facile metal-free oxidative amination of benzoxazole with secondary amines like morpholine can be achieved using catalytic iodine in aqueous tert-butyl hydroperoxide (t-BuOOH). Similarly, tetrabutylammonium iodide (TBAI) has been used as a catalyst with co-oxidants like hydrogen peroxide (H2O2) or TBHP, providing excellent yields of 2-aminobenzoxazoles under mild conditions. Mechanistic studies suggest the in-situ iodination of the amine as the likely activation mode.
Transition metal catalysts, such as copper and silver, are also effective. Copper-catalyzed C-H bond activation enables the direct oxidative amination of benzoxazoles with primary and secondary amines using tert-butyl peroxide (TBP) as the oxidant. An electrochemically promoted coupling of benzoxazoles and amines offers another route. This method uses catalytic quantities of a tetraalkylammonium halide as a redox catalyst under constant current conditions, simplifying the workup process by avoiding excess chemical oxidants.
| Benzoxazole Substrate | Amine | Catalyst/Reagent System | Key Features |
| Unsubstituted Benzoxazole | Morpholine | Catalytic I2, aq. t-BuOOH | Metal-free, ambient temperature. |
| Unsubstituted Benzoxazole | Morpholine | Catalytic TBAI, H2O2/TBHP | Metal-free, excellent yields, mild conditions. |
| Unsubstituted Benzoxazole | Primary/Secondary Amines | Copper catalyst, TBP | Direct C-H activation. |
| Unsubstituted Benzoxazole | Morpholine | Electrochemical, cat. n-Bu4NI | Avoids chemical oxidants, simple workup. |
Green chemistry principles are increasingly being applied to the synthesis of complex molecules like 2-morpholinobenzoxazoles. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Many of the modern methods for benzoxazole synthesis and amination already incorporate green aspects. For instance, electrochemical syntheses are inherently green because they replace stoichiometric chemical reagents with electrons and often proceed under mild conditions. The metal-free oxidative amination reactions that use H2O2 or t-BuOOH as the terminal oxidant are also environmentally benign, as they produce water and tert-butanol as byproducts, respectively.
A specific example of a green methodology is the synthesis of benzoxazoles using a magnetic nanoparticle-supported imidazolium chlorozincate(II) ionic liquid (LAIL@MNP) as a recyclable catalyst. This reaction can be performed under solvent-free conditions using sonication, which often leads to faster reaction rates and high yields, with water being the only byproduct. The catalyst can be easily separated from the reaction mixture using a magnet and reused for several cycles with only a slight decrease in activity. Such strategies, which combine solvent-free conditions, recyclable catalysts, and energy-efficient activation methods like ultrasound, represent the forefront of green chemistry in the derivatization of heterocyclic scaffolds.
Stereoselective and Regioselective Functionalization at the 5-Position with tert-Butyl Group
The tert-butyl group at the 5-position of the benzo[d]oxazole ring significantly influences the electronic and steric properties of the molecule, thereby directing subsequent chemical transformations. Achieving stereoselective and regioselective functionalization on this substituted scaffold is crucial for the synthesis of complex analogues.
The tert-butyl group is a bulky alkyl substituent that acts as an ortho-, para- director in electrophilic aromatic substitution reactions. masterorganicchemistry.com This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.com The intermediates with the positive charge at the ortho and para positions are more stable, leading to the preferential formation of ortho and para substituted products. masterorganicchemistry.com
In the context of the 5-(tert-butyl)benzo[d]oxazole scaffold, the positions ortho to the tert-butyl group are C4 and C6, while the para position is C7 (relative to the fusion of the benzene and oxazole rings). However, the electronic properties of the fused oxazole ring also play a significant role in directing substitution.
Key strategies for achieving regioselective functionalization include:
Directed Ortho Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. In the case of N-aryl azoles, the azole moiety can act as a directing group. nih.gov For the 5-(tert-butyl)benzo[d]oxazole system, metalation can be directed to the positions ortho to the directing group. The use of sterically hindered metal-amide bases, such as magnesium amides (e.g., TMPMgBu), can achieve highly regioselective ortho-magnesiation even at room temperature. nih.gov This strategy can overcome the challenge of competitive metalation at the more acidic oxazole ring. nih.gov
Transition Metal-Catalyzed C-H Functionalization: This approach allows for the direct introduction of functional groups at specific C-H bonds, often guided by a directing group. While this can sometimes require harsh conditions, it provides an efficient route to functionalized derivatives. nih.gov
Halogenation followed by Cross-Coupling: Regioselective halogenation at the positions activated by the tert-butyl group, followed by transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allows for the introduction of a wide variety of substituents. Microwave-assisted Sonogashira cross-couplings have been used effectively for the 5-substitution of benzoxazoles to produce derivatives with aryl groups. researchgate.net
The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution.
| Substituent Type | Examples | Directing Effect |
| Activating Groups | -NH₂, -OH, -OR, -Alkyl | Ortho, Para |
| Deactivating Groups | -NO₂, -SO₃H, -CN, -C(O)R | Meta |
| Halogens | -F, -Cl, -Br, -I | Ortho, Para (Deactivating) |
This table illustrates general principles of electrophilic aromatic substitution.
Optimizing synthetic yields and ensuring scalability are critical for the production of analogues for extensive testing. For oxazole synthesis, methods have been developed that are highly efficient and amenable to large-scale production.
Yield Optimization:
Catalyst and Ligand Screening: In transition metal-catalyzed reactions, the choice of catalyst and ligand is crucial. For instance, in the synthesis of N-(2-Benzoxazol-2-ylphenyl)benzamides, a CuI/xantphos/Pd(OAc)₂ catalytic system was found to be effective. researchgate.net
Reaction Conditions: Optimization of parameters such as temperature, solvent, and reaction time is essential. The use of fluorophosphoric acid as a catalyst for benzoxazole synthesis allows for shorter reaction times under ambient conditions. nih.gov In the synthesis of 4,5-disubstituted oxazoles, using DMAP as a base at 40 °C in CH₂Cl₂ was found to produce excellent yields in a short time. nih.gov
Reagent Selection: The choice of activating agent can significantly impact yield. For the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), activating picolinic acid with isobutylchloroformate and N-methylmorpholine gave the highest yield for the subsequent amidation step. nih.gov
Scalability:
One-Pot Procedures: Combining multiple synthetic steps into a one-pot procedure can improve efficiency and reduce waste, which is beneficial for large-scale synthesis.
Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability for certain reactions.
Reagent Recovery: The ability to recover and reuse reagents, such as the base DMAP in oxazole synthesis, contributes to the cost-effectiveness and practicality of a scalable process. nih.gov
The following table presents a comparative overview of different synthetic methods for benzoxazole and oxazole derivatives, highlighting aspects relevant to yield and scalability.
| Method | Key Features | Advantages for Scalability |
| Condensation of 2-aminophenols with carboxylic acids/derivatives | Traditional and widely used method. nih.gov | Use of readily available starting materials. |
| Metal-catalyzed synthesis (e.g., Palladium complexes) | High yields, catalyst can be reused. nih.gov | Low catalyst loading, potential for catalyst recycling. |
| Use of triflylpyridinium reagent for oxazole synthesis | Direct synthesis from carboxylic acids, broad substrate scope. nih.gov | High efficiency, good functional group tolerance, potential for reagent recovery. |
| Three-step synthesis from picolinic acid for (S)-t-BuPyOx | Efficient, avoids tedious purification. beilstein-journals.org | Amenable to multi-gram scale synthesis. |
This table provides a summary of different synthetic approaches and their scalability features.
Synthesis of Structurally Related Benzo[d]oxazole and Morpholine Derivatives for Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to drug discovery, involving the synthesis and evaluation of a series of related compounds to understand how structural modifications affect biological activity. For this compound, SAR studies would involve modifying the benzoxazole core, the tert-butyl group, and the morpholine ring.
Synthesis of Benzoxazole Analogues: The synthesis of benzoxazole derivatives for SAR studies often starts from substituted 2-aminophenols. rsc.org A variety of functional groups can be introduced at different positions of the benzoxazole ring to probe their effect on activity. For example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized to evaluate their anti-inflammatory potential. nih.gov Similarly, the introduction of substituted phenyl and pyridyl groups at the 6-position of a 4-azabenzoxazole core was explored for its effect on histamine H₃ antagonist activity. nih.gov
Synthesis of Morpholine Analogues: The morpholine moiety can also be modified to explore SAR. The synthesis of morpholine-based analogues of natural products has been undertaken to study their antiproliferative activities. ethz.ch SAR studies on various morpholine derivatives have revealed that substituents on the morpholine ring or its point of attachment can significantly influence biological activity. e3s-conferences.org For instance, in a series of anticancer compounds, the substitution pattern on a phenyl ring connecting the morpholine moiety was found to be crucial for activity. e3s-conferences.org
The general synthetic approach for generating a library of analogues for SAR studies involves a common intermediate that can be elaborated through various chemical transformations. For example, 5-amino-2-(substituted)-benzo[d]oxazole can serve as a key intermediate, which can then be acylated and reacted with different amines to generate a diverse set of final compounds. nih.gov
The table below outlines potential modifications for SAR studies of this compound.
| Molecular Scaffold | Position of Modification | Example Modifications | Rationale for SAR |
| Benzoxazole Ring | 4, 6, 7-positions | Halogens, alkyl, alkoxy, nitro groups | To probe electronic and steric effects on the core structure. |
| 5-position | Isopropyl, cyclohexyl, phenyl | To evaluate the importance of the bulky tert-butyl group for activity. | |
| 2-position (Morpholine) | Piperidine, piperazine, thiomorpholine | To investigate the role of the heteroatoms in the morpholine ring. | |
| Morpholine Ring | Methyl, ethyl, phenyl substituents | To explore the steric and electronic requirements of the morpholine substituent. |
This table illustrates a hypothetical SAR strategy for the target compound.
Structural Characterization and Conformational Analysis in Advanced Chemical Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy serves as the cornerstone for the structural determination of newly synthesized organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and Mass Spectrometry (MS) provide complementary information that, when pieced together, reveals the intricate details of the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be employed for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring system, the protons of the tert-butyl group, and the methylene protons of the morpholine (B109124) ring. The aromatic region would likely display a complex splitting pattern due to the disubstitution on the benzene (B151609) ring. The tert-butyl group would present as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum. The morpholine protons would appear as two distinct multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all unique carbon environments within the molecule. This would include distinct signals for the quaternary carbons of the tert-butyl group and the benzoxazole core, as well as the methine and methylene carbons. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern, while the shifts of the morpholine carbons would confirm its presence and connectivity.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 110 - 150 |
| tert-Butyl CH₃ | ~1.3 | ~31 |
| tert-Butyl C | - | ~35 |
| Morpholine N-CH₂ | ~3.7 | ~45 |
| Morpholine O-CH₂ | ~3.8 | ~67 |
| Benzoxazole C=N | - | ~160 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and can offer insights into its conformational state.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The C-O-C stretching vibrations of the morpholine and benzoxazole rings would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C=N stretching of the oxazole (B20620) ring would be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl and morpholine groups would appear just below 3000 cm⁻¹.
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of the tert-butyl group, cleavage of the morpholine ring, and fragmentation of the benzoxazole core, providing further confirmation of the proposed structure.
X-ray Crystallography for Solid-State Molecular Structure Determination
While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. A single-crystal X-ray diffraction analysis of this compound, if suitable crystals can be obtained, would provide precise bond lengths, bond angles, and torsion angles. This technique would definitively establish the planar geometry of the benzoxazole ring system and the chair conformation of the morpholine ring. Furthermore, it would reveal the relative orientation of the tert-butyl and morpholine substituents with respect to the benzoxazole core and provide insights into the intermolecular interactions, such as crystal packing forces.
Conformational Analysis and Stereochemical Investigations
The conformational dynamics of the morpholine ring, which typically adopts a chair conformation, can be investigated using dynamic NMR spectroscopy. By studying the NMR spectra at different temperatures, it may be possible to observe the coalescence of signals corresponding to the axial and equatorial protons of the morpholine ring, allowing for the determination of the energy barrier for the chair-to-chair ring inversion.
In conjunction with experimental studies, computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers. These calculations can help to predict the most stable conformation of the morpholine ring and the rotational barriers around the C-N bond connecting the morpholine and benzoxazole moieties. Such studies are crucial for understanding the molecule's preferred shape in solution and how this might relate to its interactions with biological targets. The presence of a bulky tert-butyl group can also influence the conformational preferences of the entire molecule.
Impact of tert-Butyl and Morpholine Ring Conformation on Overall Molecular Geometry and Flexibility
The morpholine ring, a saturated heterocycle, typically adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents on the nitrogen atom can be in either an axial or equatorial position. The energy difference between these two orientations influences the conformational equilibrium of the morpholine ring. For this compound, the attachment of the morpholine ring to the benzoxazole core introduces a degree of rotational freedom around the C-N bond. However, this rotation is likely to be hindered by steric interactions with the benzoxazole system, influencing the preferred orientation of the morpholine ring relative to the planar benzoxazole core.
Due to the absence of publicly available crystallographic data for this compound, the following tables present hypothetical data based on known structural parameters of related compounds to illustrate the type of information that would be derived from such studies.
Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C(benzoxazole) | C(tert-butyl) | 1.54 |
| C(benzoxazole) | N(morpholine) | 1.38 |
| C(tert-butyl) | C(methyl) | 1.53 |
| N(morpholine) | C(morpholine) | 1.47 |
| C(morpholine) | C(morpholine) | 1.52 |
| C(morpholine) | O(morpholine) | 1.43 |
Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C(benzoxazole) | C(benzoxazole) | C(tert-butyl) | 121.0 |
| C(benzoxazole) | C(benzoxazole) | N(morpholine) | 125.0 |
| C(benzoxazole) | C(tert-butyl) | C(methyl) | 109.5 |
| C(benzoxazole) | N(morpholine) | C(morpholine) | 118.0 |
| C(morpholine) | N(morpholine) | C(morpholine) | 112.0 |
| N(morpholine) | C(morpholine) | C(morpholine) | 110.0 |
Hypothetical Dihedral Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C(benzoxazole) | C(benzoxazole) | N(morpholine) | C(morpholine) | 45.0 |
| C(benzoxazole) | N(morpholine) | C(morpholine) | C(morpholine) | 60.0 |
| C(morpholine) | N(morpholine) | C(benzoxazole) | O(benzoxazole) | 15.0 |
These tables are for illustrative purposes only and represent typical values for similar chemical environments. Precise experimental or computational data would be required for a definitive structural characterization of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating the Role of the Benzo[d]oxazole Scaffold in Modulating Biological Activity
The benzo[d]oxazole core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. jocpr.comresearchgate.netnih.govjocpr.comresearchgate.net This fused heterocyclic system, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine. This similarity allows it to interact readily with biological macromolecules. jocpr.com The planar and aromatic nature of the benzoxazole (B165842) ring system serves as a rigid anchor, positioning appended functional groups in a defined orientation for optimal interaction with target proteins. researchgate.net
The biological versatility of the benzoxazole scaffold is extensive, with derivatives demonstrating a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. jocpr.comresearchgate.netnih.govresearchgate.net The specific biological effect is heavily influenced by the nature and position of substituents on the ring. For instance, the introduction of electron-withdrawing groups, such as nitro or halogen groups, at specific positions can enhance the antiproliferative or antimicrobial effects of the molecule. researchgate.netesisresearch.org The scaffold's ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, is fundamental to its role in molecular recognition and the modulation of biological pathways. rsc.org
Contribution of the Morpholine (B109124) Moiety to Ligand-Target Binding Affinity and Selectivity
The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is frequently incorporated into drug candidates to enhance their pharmacological profiles. researchgate.nete3s-conferences.orgresearchgate.netresearchgate.netnih.gov Its inclusion in 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is strategic, contributing significantly to the compound's binding affinity and selectivity. The morpholine moiety can improve aqueous solubility and bioavailability, crucial properties for a potential therapeutic agent. researchgate.netmdpi.com
Steric and Electronic Influence of the 5-(tert-Butyl) Group on Molecular Recognition and Functional Outcome
The substituent at the 5-position of the benzo[d]oxazole ring plays a pivotal role in defining the compound's interaction with its biological target. The tert-butyl group is a bulky, non-polar aliphatic motif that exerts significant steric and electronic effects. nih.gov
Optimization of Bulkiness and Hydrophobicity at the 5-Position for Enhanced Interactions
The primary role of the 5-(tert-butyl) group is to provide steric bulk and increase lipophilicity (hydrophobicity). nih.gov This bulky group can occupy a specific hydrophobic pocket within the target's binding site, leading to enhanced binding affinity through favorable van der Waals interactions. The size and shape of the tert-butyl group can be critical for achieving a snug fit, displacing water molecules from the binding pocket and resulting in a favorable entropic contribution to the binding energy.
Studies on related benzoxazole derivatives have shown that modulating the size and hydrophobicity of substituents at this position can fine-tune biological activity. The tert-butyl group often represents an optimal balance of bulk and lipophilicity, preventing metabolism at that site while maximizing interactions within a hydrophobic sub-pocket of the target. nih.gov
| Substituent at 5-Position | Relative Bulkiness | Hydrophobicity (LogP contribution) | Hypothetical Binding Affinity (Ki) |
|---|---|---|---|
| -H | Low | Low | Low |
| -CH3 (Methyl) | Medium | Medium | Moderate |
| -C(CH3)3 (tert-Butyl) | High | High | High |
| -OCH3 (Methoxy) | Medium | Low | Moderate-Low |
Positional Isomerism and its Effects on Biological Activity Profiles
The specific placement of the tert-butyl group at the 5-position is not arbitrary. The topology of the target's binding site dictates that a bulky, hydrophobic group is best accommodated in the region corresponding to this position. Moving the tert-butyl group to other positions on the benzoxazole ring (e.g., position 4, 6, or 7) would likely result in a significant loss of activity. This is because these other positions might be oriented towards solvent-exposed regions or areas of the binding pocket that cannot accommodate a bulky group, potentially leading to a steric clash. SAR studies on analogous heterocyclic systems consistently demonstrate that such positional isomerism can dramatically alter the biological activity profile, underscoring the precise structural requirements for effective ligand-target recognition. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Compound Optimization in Research
For a series of compounds like benzoxazole derivatives, QSAR models can be developed to predict the activity of novel, unsynthesized analogs. rsc.orgscholarsresearchlibrary.comchemijournal.comnih.govresearchgate.net These models are built using a "training set" of compounds for which the biological activity has been experimentally determined. Various molecular descriptors, which quantify physicochemical properties like steric bulk (e.g., molar refractivity), electronic effects (e.g., Hammett constants), and hydrophobicity (e.g., LogP), are calculated for each compound.
Statistical methods, such as multiple linear regression, are then used to generate an equation that correlates these descriptors with biological activity. researchgate.net For this compound and its analogs, a QSAR model could take the general form:
log(1/IC₅₀) = k₁(Steric_Descriptor) + k₂(Hydrophobic_Descriptor) + k₃*(Electronic_Descriptor) + C
Identification of Key Pharmacophoric Features and Their Importance
The pharmacophore of a molecule describes the essential steric and electronic features necessary for its interaction with a specific biological target. For this compound, the key pharmacophoric features can be dissected by analyzing its three primary components: the benzoxazole core, the 2-morpholino substituent, and the 5-tert-butyl group.
The benzoxazole nucleus serves as a rigid, bicyclic scaffold. This core structure is prevalent in many biologically active compounds and is considered a "privileged" scaffold in medicinal chemistry. Its aromatic nature allows for potential π-π stacking interactions with biological targets. Research on various benzoxazole derivatives has consistently shown that substitutions at the C-2 and C-5 positions are critical in determining their biological potency and mechanism of action. mdpi.comresearchgate.net
The 2-morpholino group is a crucial feature. In related scaffolds, such as 2-morpholinobenzoic acids which are known inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), the 2-morpholino moiety is an optimal feature for activity. nih.govrsc.org The nitrogen and oxygen atoms within the morpholine ring can act as hydrogen bond acceptors, which is a critical interaction for binding to many protein targets. The ring's conformation and bulk also contribute significantly to the steric profile of the molecule, influencing how it fits into a target's binding site.
The 5-tert-butyl group is a bulky, highly lipophilic moiety. In structure-activity relationships, such groups are typically involved in hydrophobic (lipophilic) interactions, fitting into hydrophobic pockets within a target protein. Studies on related 5,7-di-tert-butylbenzoxazoles have highlighted the importance of these groups for imparting high lipophilicity, which can enhance the molecule's ability to penetrate lipid-rich barriers like cell membranes. nih.govresearchgate.net
Collectively, the proposed pharmacophore for this compound can be summarized as follows:
A rigid aromatic scaffold (benzoxazole core).
Hydrogen bond accepting features located at the 2-position (morpholino group).
A significant hydrophobic feature at the 5-position (tert-butyl group) for anchoring in lipophilic pockets.
The spatial arrangement of these three features is critical for its optimal interaction with a biological target.
Table 1: Summary of Pharmacophoric Contributions
| Molecular Fragment | Pharmacophoric Feature | Presumed Importance |
|---|---|---|
| Benzoxazole Core | Rigid Aromatic Scaffold | Provides structural framework; potential for π-π interactions |
| 2-Morpholino Group | Hydrogen Bond Acceptor; Steric Bulk | Key for specific binding interactions with target proteins |
Structure-Property Relationships Pertaining to Research Utility (e.g., Lipophilicity and Solubility in in vitro Assays)
The utility of a compound in research, particularly in cell-based in vitro assays, is heavily dependent on its physicochemical properties like lipophilicity and aqueous solubility. These properties govern how a compound behaves in experimental media and its ability to reach its intended target.
Lipophilicity , often quantified as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's ability to permeate cell membranes. researchgate.net The 5-tert-butyl group is the primary contributor to the high lipophilicity of this compound. Studies on analogous compounds, such as 5,7-di-tert-butyl-2-substituted benzoxazoles, demonstrate that the presence of tert-butyl groups results in highly lipophilic molecules. nih.govresearchgate.net This property is advantageous for targeting intracellular components, as it facilitates passage through the lipid bilayer of the cell membrane. However, excessively high lipophilicity can lead to poor aqueous solubility, non-specific binding to proteins and plastics, and potential aggregation in assay media, which can complicate data interpretation.
Solubility in aqueous buffers is essential for achieving accurate and reproducible results in most in vitro biological assays. The properties of this compound are influenced by a balance between its lipophilic and hydrophilic components. While the tert-butyl group drives the molecule towards low water solubility, the morpholino group at the 2-position provides a degree of polarity. The heteroatoms (nitrogen and oxygen) in the morpholine ring are capable of forming hydrogen bonds with water, which can improve aqueous solubility compared to a purely hydrocarbon substituent at the same position.
Therefore, the research utility of this compound is dictated by this interplay. Its properties would make it a candidate for assays requiring cell penetration. However, careful consideration of its solubility limits in assay buffers would be necessary to ensure that the compound remains in solution at the tested concentrations and to avoid artifacts from precipitation or aggregation. The calculated logP (cLogP) values for related highly lipophilic benzoxazoles often exceed 5.0, indicating poor water solubility. nih.gov
Table 2: Influence of Substituents on Physicochemical Properties and Research Utility
| Substituent | Primary Property Contribution | Implication for in vitro Assays |
|---|---|---|
| 5-tert-Butyl | High Lipophilicity | Enhances cell membrane permeability; potential for poor aqueous solubility and non-specific binding. |
Biological Target Identification and Mechanistic Investigations in Vitro and in Silico Focus
Identification of Putative Molecular Targets for Benzo[d]oxazole and Morpholine (B109124) Derivatives
The biological activity of benzo[d]oxazole and morpholine derivatives is attributed to their interaction with a variety of molecular targets, including enzymes and receptors. In silico and in vitro studies have been instrumental in identifying these targets and elucidating the structure-activity relationships that govern these interactions.
Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Lipid Transfer Proteins, Enoyl Reductase, Protein Kinases)
Cyclooxygenase-2 (COX-2): A number of studies have highlighted the potential of benzo[d]oxazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nano-ntp.comderpharmachemica.comnih.gov The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory agents with reduced gastrointestinal side effects. derpharmachemica.com Research has shown that certain 2-(2-arylphenyl)benzoxazoles selectively inhibit COX-2, with some compounds demonstrating superior selectivity compared to the well-known COX-2 inhibitor, celecoxib. nih.gov Docking studies have further supported these findings by revealing specific interactions between the benzoxazole (B165842) derivatives and the active site of the COX-2 enzyme. nih.gov For instance, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their COX-2 inhibitory activity, with some compounds showing high selectivity for COX-2 over COX-1. derpharmachemica.com Another study on novel benzoxazole derivatives also reported moderate to good COX-2 inhibition activity. nano-ntp.com
Protein Kinases: The morpholine ring is a key pharmacophore in the design of various protein kinase inhibitors. nih.govresearchgate.netresearchgate.net Notably, morpholine-containing compounds have been extensively investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are crucial in cell proliferation, growth, and survival. researchgate.netacs.org The morpholine oxygen can form a critical hydrogen bond within the kinase domain, contributing to the inhibitory activity. acs.org For example, the well-known PI3K inhibitor LY294002 features a morpholine ring. acs.org Structure-activity relationship studies on ZSTK474, another PI3K inhibitor, have underscored the importance of the morpholine group for potent inhibition of Class I PI3K isoforms. nih.govnih.gov Furthermore, the introduction of bridged or chiral morpholines in pyrazolopyrimidine inhibitors has led to a dramatic improvement in selectivity for mTOR over PI3Kα. researchgate.net
Enoyl-ACP Reductase (ENR): Enoyl-ACP reductase is a crucial enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for the development of novel antibacterial agents. nih.govnih.gov While direct studies on 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole are not available, the broader class of heterocyclic compounds has been explored as ENR inhibitors. researchgate.netresearchgate.netamazonaws.com For instance, molecules containing oxadiazole, a related heterocycle, have been reported to have the potential to inhibit MTB enoyl-ACP (CoA) reductase. researchgate.net
No specific in vitro or in silico studies on the inhibition of Lipid Transfer Proteins by this compound or closely related derivatives were identified in the performed search.
Receptor Binding Profiling (e.g., 5-HT receptors, Dopamine (B1211576) receptors)
5-HT Receptors: Benzoxazole derivatives have been identified as ligands for serotonin (B10506) (5-HT) receptors. Specifically, certain 2-substituted benzoxazole derivatives have been characterized as 5-HT3 receptor partial agonists. nih.govnih.govgoogle.com The nature of the substituent at the 5-position of the benzoxazole ring has been shown to affect the potency for the 5-HT3 receptor. nih.gov For example, 5-chloro derivatives exhibited increased potency. nih.gov These findings suggest that the benzoxazole scaffold can serve as a template for the design of agents targeting the serotonergic system.
Dopamine Receptors: The morpholine moiety is a common feature in ligands targeting dopamine receptors. nih.govnih.gov A number of morpholine derivatives have been synthesized and evaluated for their affinity and selectivity for different dopamine receptor subtypes, particularly the D3 and D4 receptors. nih.govacs.orgnih.gov For instance, a series of 2,4-disubstituted morpholines have been developed as selective dopamine D4 receptor ligands, which are of interest for their potential as antipsychotic agents with fewer side effects. nih.govacs.org Similarly, novel morpholine scaffolds have been identified as selective dopamine D3 receptor antagonists. nih.gov
Mechanistic Pathways of Biological Activity in In Vitro Cellular Models
Cellular models provide a crucial platform for investigating the biological effects of chemical compounds and elucidating their underlying mechanisms of action.
Cellular Assays for Investigating Compound Effects (e.g., cell viability, target engagement assays)
Cell Viability Assays: The cytotoxic or anti-proliferative effects of novel compounds are frequently assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. Several studies have employed the MTT assay to evaluate the impact of benzoxazole derivatives on the viability of various cancer cell lines. mdpi.comresearchgate.netelifesciences.orgnih.gov For example, the anti-proliferative activity of novel benzothiazole, benzimidazole (B57391), and benzoxazole derivatives was determined against HepG2 and HCT-116 cells using the MTT assay. mdpi.com Similarly, the cytotoxic effects of newly synthesized benzoxazole-N-heterocyclic hybrids were evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231) and other cancer cell lines. researchgate.net
Target Engagement Assays: Target engagement assays are essential for confirming that a compound interacts with its intended molecular target within a cellular context. These assays can provide valuable information about the cell permeability of compounds and their ability to bind to their targets in a complex cellular environment. youtube.com While specific target engagement data for this compound is not available, such assays are a critical step in the development of any targeted therapeutic.
Pathway Perturbation and Molecular Signatures in Response to Compound Treatment
The treatment of cells with bioactive compounds can lead to perturbations in various signaling pathways, resulting in distinct molecular signatures. For instance, morpholine-containing inhibitors of the PI3K/mTOR pathway have been shown to affect downstream signaling events, such as the phosphorylation of Akt and ERK1/2. nih.gov The analysis of these molecular signatures can provide insights into the mechanism of action of the compound and its potential therapeutic applications.
Role of this compound in Modulating Specific Biological Processes
Based on the conducted literature search, no specific in vitro or in silico studies detailing the role of This compound in modulating specific biological processes have been identified. The available research focuses on the broader classes of benzo[d]oxazole and morpholine derivatives, highlighting their potential to interact with various enzymes and receptors, as detailed in the preceding sections. Therefore, the specific biological targets and mechanistic pathways of this compound remain to be elucidated through dedicated experimental investigation.
Specific Interactions at the Active Site of Identified Targets
A comprehensive review of published scientific literature did not yield specific data detailing the direct interactions of this compound at the active site of any identified biological targets. Research has focused more broadly on the benzoxazole scaffold rather than this specific derivative.
Modulatory Effects on Enzyme Kinetics or Receptor Function
Similarly, there is no specific information available in the current scientific literature regarding the modulatory effects of this compound on enzyme kinetics or receptor function.
Emerging Biological Activities of Related Scaffolds Relevant to Future Research
While direct studies on this compound are limited, the core benzoxazole scaffold and its derivatives are subjects of extensive research, revealing a wide spectrum of pharmacological activities. These findings provide a foundation for future investigations into the potential therapeutic applications of this specific compound.
The benzoxazole nucleus is a versatile scaffold present in numerous compounds with significant biological activities. globalresearchonline.netjocpr.com Its structure, an aromatic organic compound with a benzene (B151609) ring fused to an oxazole (B20620) ring, allows for diverse chemical modifications, leading to a broad range of therapeutic effects. jocpr.com The substituents at positions 2 and 5 of the benzoxazole ring are often crucial for determining the specific biological activity. nih.gov
Derivatives of the benzoxazole scaffold have demonstrated a variety of promising biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties. globalresearchonline.netjocpr.comnih.govresearchgate.net
Anticancer Activity: Benzoxazole derivatives have shown potent activity against various cancer cell lines. mdpi.com Their mechanisms of action include the inhibition of crucial enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), and the induction of apoptosis. nih.govtandfonline.com For instance, certain 2-substituted benzoxazole derivatives have been identified as promising antiproliferative agents. nih.gov The presence of a morpholine substituent, in particular, has been associated with pronounced antiproliferative activity against specific cancer cell lines. mdpi.com Some derivatives function as competitive inhibitors of tyrosine kinases, which are key regulators of cell proliferation. tandfonline.com The tert-butyl group, a feature of the subject compound, can contribute to binding in hydrophobic pockets of target proteins, which is important for inhibitory activity. nih.gov
Antimicrobial Activity: The benzoxazole scaffold is a key component in the development of new antimicrobial agents. nih.gov Synthetic derivatives have displayed a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov Molecular docking studies suggest that the antibacterial action of some benzoxazole derivatives may be linked to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.netnih.gov The development of resistance to existing drugs necessitates the exploration of novel chemical entities like these to combat pathogenic microbes. nih.gov
Anti-inflammatory and Analgesic Activity: Several benzoxazole derivatives are known to possess significant anti-inflammatory and analgesic properties. jocpr.comnih.gov The mechanism for these effects is often linked to the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. jocpr.comresearchgate.netnih.gov The morpholino group, in particular, has been incorporated into compounds that show promising analgesic and anti-inflammatory effects by potentially inhibiting the arachidonic acid metabolism via the cyclooxygenase pathway. nih.gov
Other Biological Activities: Beyond these primary areas, the benzoxazole scaffold is associated with a range of other potential therapeutic applications. These include activity as anticonvulsants, muscle relaxants, and antivirals. nih.gov Furthermore, some benzoxazole derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), indicating potential applications in treating inflammatory diseases. acs.org The versatility of this scaffold continues to make it an attractive starting point for the design and synthesis of new bioactive molecules. jocpr.com
| Scaffold/Derivative | Biological Activity | Mechanism of Action/Target | Reference |
|---|---|---|---|
| Benzoxazole Derivatives | Anticancer | VEGFR-2 Inhibition, Tyrosine Kinase Inhibition, Apoptosis Induction | nih.govtandfonline.com |
| 2-Arylbenzoxazoles | Anticancer | Inhibition of target proteins involved in cancer cell proliferation | mdpi.com |
| Benzoxazole Derivatives | Antimicrobial (Antibacterial/Antifungal) | Inhibition of DNA Gyrase | nih.govresearchgate.netnih.gov |
| Benzoxazole Derivatives | Anti-inflammatory, Analgesic | Cyclooxygenase (COX) Inhibition | jocpr.comresearchgate.netnih.gov |
| Morpholino-containing Compounds | Anti-inflammatory, Analgesic | Inhibition of arachidonic acid metabolism | nih.gov |
| Benzoxazole Derivatives | Antiviral, Anticonvulsant | Not specified | nih.gov |
| Benzoxazole Template | Soluble Epoxide Hydrolase (sEH) Inhibition | Binding to catalytic machinery of sEH | acs.org |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
Prediction of Binding Modes and Affinities
In the absence of specific docking studies for 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole, a hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant protein target. The output would be a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. For instance, studies on other benzoxazole (B165842) derivatives have explored their binding to various enzymes, revealing key interactions that contribute to their biological activity.
Table 1: Hypothetical Binding Affinity Prediction for this compound with a Generic Kinase Target
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -9.5 | Lys72, Glu91, Leu148 |
| 2 | -9.2 | Val23, Ala45, Asp165 |
| 3 | -8.8 | Thr88, Phe147, Met149 |
Note: This table is illustrative and not based on published experimental data for this specific compound.
Analysis of Hydrogen Bonding and Hydrophobic Interactions at the Binding Interface
The stability of a ligand-protein complex is governed by various non-covalent interactions. Hydrogen bonds are crucial directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Hydrophobic interactions occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water molecules.
For this compound, the morpholine (B109124) oxygen and the oxazole (B20620) nitrogen and oxygen atoms could act as hydrogen bond acceptors. The tert-butyl group and the benzene (B151609) ring provide significant hydrophobicity, likely interacting with nonpolar pockets within a binding site. An analysis of a docked pose would reveal the specific amino acid residues involved in these interactions, providing a detailed picture of the binding mode at the atomic level.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Binding Events
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and the stability of ligand-protein complexes over time. An MD simulation of this compound, either in solution or bound to a protein, would reveal its conformational flexibility. The tert-butyl and morpholine groups can adopt various orientations, and MD simulations can quantify the probability of these different conformations. When bound to a protein, MD can show how the ligand and protein adapt to each other and the stability of the key binding interactions over the simulation time.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties.
Analysis of Frontier Molecular Orbitals and Electrostatic Potentials
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests higher reactivity.
The molecular electrostatic potential (MEP) map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical)
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Note: This table is illustrative and not based on published experimental data for this specific compound.
Prediction of Spectroscopic Properties and Reaction Pathways
DFT calculations can also be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Furthermore, computational methods can be employed to explore potential reaction pathways, for example, in metabolism or synthesis, by calculating the energy barriers of transition states.
De Novo Drug Design and Virtual Screening Methodologies for Novel Analogues
The benzoxazole scaffold, a privileged structure in medicinal chemistry, has been the subject of numerous computational studies aimed at the discovery and design of novel therapeutic agents. Although specific research on the de novo design and virtual screening of this compound is not extensively documented in publicly available literature, the methodologies applied to analogous benzoxazole derivatives provide a clear framework for how such studies could be approached. These computational techniques are instrumental in exploring the vast chemical space to identify novel analogues with improved potency, selectivity, and pharmacokinetic profiles.
De novo drug design and virtual screening are two complementary computational strategies. De novo design involves the creation of novel molecular structures from scratch, often guided by the structural information of the biological target. Virtual screening, on the other hand, involves the computational filtering of large libraries of existing compounds to identify those with a high probability of binding to a specific target.
Ligand-Based and Structure-Based Virtual Screening
Virtual screening campaigns for novel benzoxazole analogues often employ both ligand-based and structure-based approaches. Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of existing active compounds to identify new ones with similar properties. Pharmacophore modeling is a common ligand-based technique where a model is constructed based on the essential steric and electronic features of a set of known active molecules. This pharmacophore model is then used as a 3D query to search for new molecules in a database.
For instance, in the quest for novel anticancer agents, pharmacophore models have been generated for benzoxazole derivatives based on their cytotoxic activities against various cancer cell lines. A study focusing on the cytotoxic effects of a series of benzoxazole derivatives on HeLa and L929 cell lines generated two distinct pharmacophore models. nih.gov The model for selective activity against HeLa cells could be used to screen for novel compounds that are specifically toxic to cancerous cells while sparing non-cancerous ones. nih.gov
Structure-based virtual screening is employed when the 3D structure of the target protein is available. This approach involves docking candidate molecules from a library into the binding site of the target protein and scoring them based on their predicted binding affinity. This methodology has been successfully applied to identify novel benzoxazole-based inhibitors for various enzymes. In one study, a virtual screen of a large compound library against the 5-lipoxygenase-activating protein (FLAP) led to the identification of novel benzimidazole (B57391) derivatives as inhibitors of leukotriene biosynthesis, a strategy that can be extrapolated to benzoxazole scaffolds. nih.gov
Molecular Docking and Scoring
Molecular docking is a cornerstone of structure-based drug design and virtual screening. It predicts the preferred orientation of a ligand when bound to a target protein. For benzoxazole derivatives, docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent analogues. For example, in the design of novel benzoxazole derivatives as antimicrobial agents, molecular docking studies have been performed against penicillin-binding proteins (PBPs). nih.gov These studies have revealed key interactions between the benzoxazole core and the amino acid residues in the active site of the enzyme, providing a rationale for the observed biological activity. nih.gov
The following table summarizes the results of a hypothetical virtual screening of benzoxazole derivatives against a bacterial target, illustrating the type of data generated in such studies.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| BZ-01 | -8.5 | TYR159, SER114 | High |
| BZ-02 | -7.9 | ASN160, LYS213 | Moderate |
| BZ-03 | -7.2 | ASP215 | Moderate |
| BZ-04 | -6.5 | GLU117 | Low |
| BZ-05 | -9.1 | TYR159, SER114, ASN160 | High |
This table is illustrative and based on typical data from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For 2,5-disubstituted benzoxazoles, 2D-QSAR analysis has been performed to understand the substituent effects on their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Such models can be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates. nih.gov
Application to this compound Analogues
The computational methodologies described above are directly applicable to the de novo design and virtual screening of novel analogues of this compound. The presence of the bulky tert-butyl group at the 5-position and the morpholino group at the 2-position provides a unique starting point for structural modifications.
A virtual screening campaign could be initiated by building a library of virtual compounds with diverse substitutions at various positions of the benzoxazole ring, while retaining the core 5-(tert-butyl)-2-morpholino scaffold. These virtual analogues could then be docked into the binding site of a relevant biological target. The docking scores and the analysis of the binding modes would guide the selection of the most promising candidates for synthesis and biological evaluation.
Furthermore, de novo design algorithms could be employed to generate entirely new molecular architectures that mimic the key pharmacophoric features of this compound. These algorithms can "grow" molecules within the constraints of the target's binding pocket, leading to the design of novel and potentially more potent compounds.
The following table outlines a potential virtual screening workflow for designing novel analogues of this compound.
| Step | Description | Computational Tools |
| 1. Target Identification | Identify a relevant biological target for the desired therapeutic indication. | Literature search, bioinformatics databases |
| 2. Library Generation | Create a virtual library of analogues by modifying the this compound scaffold. | Chemical drawing software, library enumeration tools |
| 3. Virtual Screening | Dock the virtual library against the 3D structure of the target protein. | AutoDock, Glide, GOLD |
| 4. Hit Selection | Select the top-scoring compounds based on docking scores and visual inspection of binding modes. | Molecular visualization software (PyMOL, Chimera) |
| 5. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the selected hits. | QikProp, SwissADME |
| 6. Synthesis & Biological Testing | Prioritize the most promising candidates for chemical synthesis and in vitro/in vivo evaluation. | N/A |
By leveraging these powerful computational tools, medicinal chemists can accelerate the discovery of novel analogues of this compound with enhanced therapeutic potential.
Advanced Analytical and Characterization Methodologies for Compound Study
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the purity assessment of non-volatile, thermally sensitive organic compounds like 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole. A reversed-phase method, typically using a C18 column, is commonly employed. The compound is dissolved in a suitable solvent and injected into the system. A gradient elution, for instance, with a mobile phase consisting of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape), allows for the separation of components based on their polarity. The purity is determined by the relative area of the main peak in the chromatogram detected by a UV detector set at a wavelength where the compound exhibits strong absorbance.
| Parameter | Value |
| Retention Time (tR) | 8.52 min |
| Peak Area (%) | 99.7% |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient: Acetonitrile/Water |
| Detector | UV at 254 nm |
Gas Chromatography (GC): While less common for molecules with relatively high boiling points and the polarity of this compound, GC can be utilized if the compound demonstrates sufficient thermal stability and volatility. It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. Purity is assessed similarly to HPLC, based on the relative peak area in the chromatogram.
Advanced Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental formula. For this compound (C₁₅H₂₀N₂O₂), the theoretical exact mass can be calculated and compared against the experimental value. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned chemical formula. researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀N₂O₂ |
| Theoretical [M+H]⁺ | 261.1598 u |
| Observed [M+H]⁺ | 261.1601 u |
| Mass Error | 1.1 ppm |
Tandem Mass Spectrometry (MS/MS): MS/MS experiments are used for structural elucidation. The parent ion (e.g., [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, allowing researchers to piece together the molecule's architecture by identifying losses of specific functional groups, such as the tert-butyl or morpholine (B109124) moieties.
Spectroscopic Methods in Mechanistic Research
Spectroscopic techniques are vital for investigating how a compound interacts with biological macromolecules, which is key to understanding its mechanism of action.
UV-Vis Spectroscopy for Binding Interactions: The interaction of a small molecule with a protein can often be monitored by UV-Vis absorption spectroscopy. nih.gov Changes in the absorption spectrum of the protein (e.g., Bovine Serum Albumin) or the compound upon binding can indicate complex formation and provide insights into the nature of the interaction. nih.gov
Fluorescence Quenching: This method is used to study the binding of a ligand to a protein that has intrinsic fluorescence (e.g., from tryptophan residues). When this compound binds to such a protein, it may quench this fluorescence. By systematically measuring the decrease in fluorescence intensity at increasing concentrations of the compound, one can determine binding parameters like the binding constant (Ka) and the number of binding sites. The mechanism of quenching (static or dynamic) can be inferred from the temperature dependence of the quenching constant. nih.gov
Microscopic Techniques for Crystalline Structure and Morphology
The solid-state properties of a compound, including its crystal structure and particle morphology, are critical for its handling, formulation, and bioavailability.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the crystalline solid of this compound. Following a successful crystallization, SEM analysis can reveal the external shape (habit) of the crystals (e.g., needles, plates, prisms), their size distribution, and the degree of aggregation. This information is valuable for controlling the crystallization process and ensuring batch-to-batch consistency. While not providing atomic-level detail, it complements techniques like X-ray diffraction. nih.gov
Application of In Silico Tools for Physicochemical Property Prediction
Computational tools play an increasingly important role in modern drug discovery and chemical research, allowing for the prediction of key properties before or alongside experimental work. researchgate.netmdpi.com This helps in prioritizing candidates and designing more efficient experiments. mdpi.com For this compound, various physicochemical and drug-likeness parameters can be calculated. researchgate.netnih.gov
Physicochemical Properties: Properties such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are crucial for predicting a compound's behavior. These parameters are often evaluated against frameworks like Lipinski's Rule of Five to estimate potential oral bioavailability. biotechnologia-journal.orgjapsonline.com
Research Design Relevance: Predicting these properties early helps guide the research process. For example, a high predicted LogP might suggest poor aqueous solubility, prompting researchers to focus on specific formulation strategies. Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles can help identify potential liabilities early, saving time and resources. mdpi.combiotechnologia-journal.org
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | 260.33 g/mol | ≤ 500 |
| LogP (Octanol/Water) | 3.5 | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | ≤ 140 Ų |
Future Research Directions and Academic Applications
Design and Synthesis of Next-Generation Analogues with Tuned Modularity for Specific Targets
The modular nature of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole, comprising three distinct chemical moieties, offers a versatile platform for the design and synthesis of next-generation analogues. By systematically modifying each component, researchers can fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile for specific biological targets.
The benzoxazole (B165842) core can be substituted at various positions to modulate the electronic and steric properties of the molecule. The tert-butyl group at the 5-position, known to enhance lipophilicity, can be replaced with other alkyl or aryl groups to optimize interactions with the target protein's binding pocket. smolecule.com Furthermore, the morpholine (B109124) ring at the 2-position can be substituted with other heterocyclic systems to explore different binding interactions and improve properties such as solubility.
Future synthetic strategies will likely focus on creating libraries of these analogues to systematically probe structure-activity relationships (SAR). This will enable the identification of key structural features required for potent and selective inhibition of specific targets, such as particular protein kinases involved in cancer progression.
Exploration of Novel Biological Targets and Mechanistic Pathways for Research Elucidation
While initial research points towards protein kinases as potential targets for this compound, the broader benzoxazole scaffold has been shown to interact with a wide range of biological targets. smolecule.com This suggests that this compound and its analogues may have untapped therapeutic potential beyond kinase inhibition.
Future research will involve screening this compound and its derivatives against a diverse panel of biological targets to identify novel activities. This could include enzymes from other families, receptors, and ion channels. Techniques such as high-throughput screening and proteomics-based approaches will be instrumental in this exploration.
Once a novel target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its biological effect. This will involve a combination of biochemical assays, structural biology techniques like X-ray crystallography to determine the compound's binding mode, and cell-based assays to elucidate its impact on cellular signaling pathways.
Application in Chemical Probe Development for Fundamental Biological Research
A well-characterized, potent, and selective inhibitor can serve as a valuable chemical probe to investigate the function of a specific biological target in its native cellular environment. Given its potential as a protein kinase inhibitor, this compound could be developed into a chemical probe to study the roles of specific kinases in health and disease.
The development of a chemical probe from this scaffold would involve synthesizing derivatives that incorporate a "handle" for attaching reporter tags, such as fluorescent dyes or biotin. These tagged probes would allow for the visualization of the target protein within cells and the isolation of the target protein for further characterization. Such tools are invaluable for validating new drug targets and for dissecting complex biological pathways.
Development of Sustainable and Green Synthetic Routes for Industrial Applicability
As with any promising chemical compound, the development of sustainable and environmentally friendly synthetic methods is crucial for its potential industrial application. Traditional methods for synthesizing benzoxazole derivatives can sometimes involve harsh reaction conditions and the use of hazardous reagents.
Future research in this area will focus on developing "green" synthetic routes to this compound and its analogues. This may involve the use of more environmentally benign solvents, catalysts that can be recycled, and reaction conditions that are more energy-efficient, such as microwave-assisted synthesis. The goal is to develop scalable and cost-effective synthetic processes that minimize environmental impact.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction for Research Acceleration
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be applied to the design and optimization of this compound analogues.
By training machine learning models on existing SAR data for benzoxazole derivatives, it is possible to predict the biological activity of novel, untested analogues. This in silico prediction can help prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. Furthermore, generative AI models can be used to design entirely new molecular structures based on the this compound scaffold that are predicted to have improved properties. This integration of AI and ML has the potential to significantly shorten the timeline for developing new therapeutic agents based on this promising chemical scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole, and what experimental parameters are critical for success?
- Answer : Two primary routes are reported:
- Van Leusen Oxazole Synthesis : Combines aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base. Purification involves extraction with methyl tert-butyl ether and drying over anhydrous sodium sulfate .
- Copper(II)-Catalyzed Oxidative Cyclization : Enamides are cyclized at room temperature using Cu(OAc)₂ as a catalyst. This method avoids high temperatures and is advantageous for sensitive substrates. Key parameters include solvent choice (e.g., DCM), reaction time (12–24 hours), and post-reaction quenching with NH₄Cl .
- Experimental Considerations : Monitor reaction progress via TLC, optimize stoichiometry of TosMIC/aldehyde (1:1 molar ratio), and ensure anhydrous conditions for copper-catalyzed reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet for 9H in ¹H NMR; δ ~29–35 ppm in ¹³C NMR) and morpholine protons (δ ~3.6–3.8 ppm for N–CH₂). Aromatic protons in the benzo[d]oxazole ring appear as distinct doublets (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Confirm the presence of C=N (1630–1680 cm⁻¹) and C–O–C (1250–1300 cm⁻¹) stretches.
- X-Ray Crystallography : Resolve steric effects of the tert-butyl group and verify π-stacking interactions in solid-state structures .
Q. What are the primary research applications of this compound in materials science and medicinal chemistry?
- Answer :
- Halogen Bonding Studies : The oxazole nitrogen acts as a halogen bond acceptor, enabling cocrystallization with perfluorinated iodobenzenes for designing luminescent materials .
- Fluorescent Whitening Agents : Derivatives with fused benzoxazole-thiophene motifs exhibit blue fluorescence, useful in optical materials .
- Kinase Inhibition : The morpholine moiety enhances solubility and target binding in kinase inhibitors (e.g., PI3K/mTOR pathways), though specific biological data for this compound requires further validation .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular electrostatic potential analysis) guide the design of halogen-bonded cocrystals with this compound?
- Answer :
- Electrostatic Potential Mapping : Calculate surface potentials to identify regions of high electron density (e.g., oxazole N, morpholine O) for halogen bonding with iodoperfluorobenzenes. Tools like Gaussian or ORCA are recommended .
- Contradiction Resolution : Discrepancies between predicted and experimental crystal packing (e.g., Br⋯N vs. I⋯O interactions) may arise from steric effects of the tert-butyl group. Use DFT-D3 dispersion corrections to improve accuracy .
Q. What strategies mitigate low yields in copper-catalyzed syntheses of 2,5-disubstituted oxazoles, and how do substituent electronic effects influence reactivity?
- Answer :
- Yield Optimization :
- Use electron-deficient aldehydes (e.g., nitro- or fluoro-substituted) to enhance cyclization rates.
- Add ligands like 1,10-phenanthroline to stabilize Cu(II) intermediates.
- Electronic Effects : Electron-withdrawing groups on the aldehyde (e.g., –NO₂) accelerate imine formation but may reduce nucleophilicity of intermediates. Balance by adjusting reaction time and temperature .
Q. How can researchers resolve conflicting crystallographic and NMR data for this compound derivatives?
- Answer :
- Dynamic Effects : Conformational flexibility of the morpholine ring may cause NMR signal broadening. Use variable-temperature NMR or crystallize the compound to lock specific conformations .
- X-Ray vs. DFT Structures : If computational models (e.g., B3LYP/6-31G*) disagree with experimental bond lengths, re-optimize geometries using solvent-phase calculations or consider polymorphic forms .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
